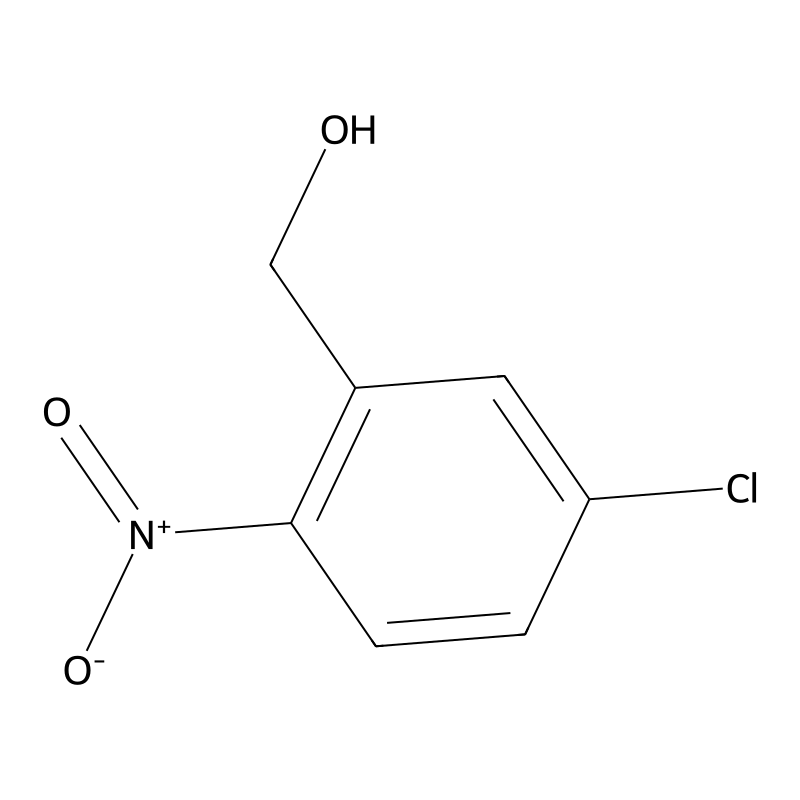

5-Chloro-2-nitrobenzyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

Bioconjugation:

5-Chloro-2-nitrobenzyl alcohol can be used as a linker molecule in bioconjugation reactions. Bioconjugation is a technique used to attach biomolecules, such as proteins or antibodies, to other molecules or surfaces. In a study published in the journal Bioconjugate Chemistry, 5-chloro-2-nitrobenzyl alcohol was used to link a fluorescent dye to a protein. This method allowed the researchers to track the movement of the protein inside living cells. []

Material Science:

5-Chloro-2-nitrobenzyl alcohol can also be used as a precursor to photoresponsive materials. Photoresponsive materials are materials that change their properties when exposed to light. In a study published in the journal Langmuir, 5-chloro-2-nitrobenzyl alcohol was used to synthesize a photoresponsive polymer. This polymer could be used to create light-activated drug delivery systems or sensors. []

5-Chloro-2-nitrobenzyl alcohol is an organic compound with the molecular formula C₇H₆ClNO₃. It features a chlorinated and nitrated benzyl group, making it a notable compound in organic chemistry. The presence of both a chlorine atom and a nitro group on the aromatic ring contributes to its unique chemical properties, influencing its reactivity and potential applications. This compound is typically encountered as a white to pale yellow solid and is recognized for its utility in various chemical syntheses and biological studies.

Currently, there is no documented information on the specific mechanism of action of 5-chloro-2-nitrobenzyl alcohol in biological systems.

- Reduction Reactions: It can be reduced to form 5-chloro-2-aminobenzyl alcohol, which may be utilized in further synthetic pathways.

- Nucleophilic Substitution: The chlorine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

- Esterification: The hydroxyl group can react with acids to form esters, which are valuable in organic synthesis.

These reactions highlight the versatility of 5-chloro-2-nitrobenzyl alcohol in synthetic organic chemistry.

Research indicates that 5-chloro-2-nitrobenzyl alcohol exhibits biological activity, particularly as an inhibitor of certain enzymes. For instance, studies have shown that compounds derived from this structure can inhibit lipoxygenase enzymes, which are involved in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases or conditions associated with oxidative stress .

The synthesis of 5-chloro-2-nitrobenzyl alcohol typically involves the following methods:

- Nitration of Chlorobenzyl Alcohol: Chlorobenzyl alcohol is subjected to nitration using a mixture of nitric and sulfuric acids. This introduces the nitro group at the ortho position relative to the hydroxyl group.

- Chlorination of Nitrobenzyl Alcohol: Alternatively, starting from 2-nitrobenzyl alcohol, chlorination can be performed using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.

- Reduction Reactions: Further modifications can be made by reducing nitro groups or altering the hydroxyl group through various

5-Chloro-2-nitrobenzyl alcohol is used in various applications:

- Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceutical Development: Its derivatives are explored for potential use as pharmaceuticals, particularly in anti-inflammatory therapies.

- Research Tool: It is employed in biochemical research to study enzyme inhibition and other biological processes.

These applications underline its significance in both industrial and academic settings.

Interaction studies involving 5-chloro-2-nitrobenzyl alcohol have primarily focused on its role as an enzyme inhibitor. For example, research has demonstrated that derivatives of this compound can interact with lipoxygenase enzymes, providing insights into their mechanism of action and potential therapeutic benefits. These studies often utilize various biochemical assays to evaluate binding affinities and inhibitory effects .

Several compounds share structural similarities with 5-chloro-2-nitrobenzyl alcohol, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Chlorobenzyl Alcohol | C₇H₇ClO | Lacks nitro group; used in similar syntheses |

| 4-Nitrobenzyl Alcohol | C₇H₈N₂O | Contains nitro group; different halogenation |

| 2-Nitrobenzyl Alcohol | C₇H₈N₂O | Similar nitro positioning; different halogen |

| 4-Bromobenzyl Alcohol | C₇H₈BrO | Bromine replaces chlorine; differing reactivity |

| 4-Methylbenzyl Alcohol | C₈H₁₀O | Methyl group instead of halogen; affects polarity |

The uniqueness of 5-chloro-2-nitrobenzyl alcohol lies in its specific combination of the chlorine and nitro groups on the benzene ring, which significantly influences its chemical behavior and biological activity compared to these similar compounds.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant